Dehydro Loperamide

Übersicht

Beschreibung

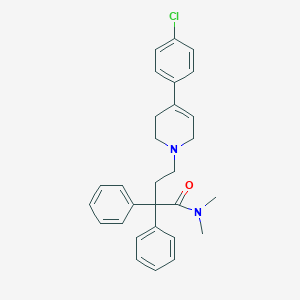

Dehydro Loperamide, also known as 4-[4-(4-chlorophenyl)-3,6-dihydro-N,N-dimethyl-α,α-diphenyl-1(2H)-pyridinebutanamide], is a chemical compound with the molecular formula C29H31ClN2O. It is a derivative of Loperamide, a well-known antidiarrheal agent. This compound is primarily studied for its potential pharmacological properties and its role as an impurity in pharmaceutical formulations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dehydro Loperamide involves several steps, starting from the appropriate precursors. One common method includes the cyclization of 4-chlorobenzaldehyde with 1,3-diaminopropane to form an intermediate, which is then subjected to further reactions to introduce the diphenyl and N,N-dimethyl groups. The final step involves the reduction of the intermediate to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Dehydro Loperamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it back to its parent compound, Loperamide.

Substitution: Halogenation and alkylation reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Loperamide.

Substitution: Various halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Dehydro Loperamide has several scientific research applications:

Wirkmechanismus

Dehydro Loperamide exerts its effects by interacting with opioid receptors in the gastrointestinal tract. It binds to the μ-opioid receptors, inhibiting peristalsis and prolonging transit time. This action reduces fecal volume, increases viscosity, and diminishes fluid and electrolyte loss. The compound also demonstrates antisecretory activity, which further aids in controlling diarrhea .

Vergleich Mit ähnlichen Verbindungen

Loperamide: The parent compound, widely used as an antidiarrheal agent.

Diphenoxylate: Another antidiarrheal agent with similar pharmacological properties.

Codeine: An opioid with antidiarrheal and analgesic properties.

Comparison:

Loperamide vs. Dehydro Loperamide: this compound is a derivative and impurity of Loperamide, with similar but not identical pharmacological properties.

Diphenoxylate vs. This compound: Both are used to treat diarrhea, but Diphenoxylate has a higher potential for central nervous system effects.

Codeine vs. This compound: Codeine has both antidiarrheal and analgesic effects, whereas this compound primarily affects the gastrointestinal tract.

This compound’s uniqueness lies in its role as an impurity and its potential use in studying the stability and degradation of Loperamide formulations.

Biologische Aktivität

Dehydro Loperamide, a derivative of the well-known anti-diarrheal agent loperamide, has gained attention due to its unique pharmacological properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and associated case studies.

Overview of this compound

This compound is a structural analog of loperamide, which is primarily used for the management of diarrhea by acting as a peripheral mu-opioid receptor agonist. Unlike loperamide, this compound exhibits distinct pharmacological characteristics that may enhance its therapeutic efficacy.

This compound operates through several mechanisms:

- Opioid Receptor Agonism : Similar to loperamide, it binds to peripheral mu-opioid receptors in the gastrointestinal tract, leading to decreased gut motility and enhanced absorption of fluids and electrolytes.

- Calmodulin Inhibition : Evidence suggests that it may also inhibit calmodulin-dependent pathways, contributing to its anti-secretory effects in the gut .

- Voltage-Dependent Calcium Channel Modulation : this compound may influence calcium channels, further impacting neurotransmitter release and gut motility .

Pharmacokinetics

The pharmacokinetic profile of this compound shows significant differences from its parent compound:

| Parameter | Value |

|---|---|

| Bioavailability | < 1% (first-pass metabolism) |

| Peak Plasma Concentration | ~2.5 hours post-administration |

| Half-Life | 10.8 hours |

| Protein Binding | ~95% |

This compound is poorly absorbed systemically due to extensive first-pass metabolism, primarily via cytochrome P450 enzymes (CYP2C8 and CYP3A4) which convert it into inactive metabolites . This limited systemic availability minimizes central nervous system effects, making it safer for use in patients prone to opioid-related side effects.

Biological Activity and Safety Profile

Research indicates that while this compound shares some safety profiles with loperamide, it may also present unique risks. A study on loperamide-induced cardiotoxicity highlighted potential oxidative stress and lipid peroxidation mechanisms that could be relevant for this compound as well .

Case Studies

- Cardiotoxicity in Animal Models : In a controlled study involving rats, administration of loperamide resulted in significant increases in cardiac biomarkers indicative of stress and damage. The implications for this compound's safety profile warrant further investigation .

- Pharmacokinetic Interaction Studies : Co-administration studies with P-glycoprotein inhibitors showed that plasma concentrations of loperamide could increase significantly when combined with certain medications, raising concerns about potential central effects if similar interactions occur with this compound .

Eigenschaften

IUPAC Name |

4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31ClN2O/c1-31(2)28(33)29(25-9-5-3-6-10-25,26-11-7-4-8-12-26)19-22-32-20-17-24(18-21-32)23-13-15-27(30)16-14-23/h3-17H,18-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHAGHSPKICYQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(CCN1CCC(=CC1)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210188 | |

| Record name | 4-(4-(4-Chlorophenyl)-3,6-dihydropyridin-1(2H)-yl)-N,N-dimethyl-2,2-diphenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61299-42-1 | |

| Record name | Loperamide hydrochloride specified impurity H [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061299421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-(4-Chlorophenyl)-3,6-dihydropyridin-1(2H)-yl)-N,N-dimethyl-2,2-diphenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-(4-CHLOROPHENYL)-3,6-DIHYDROPYRIDIN-1(2H)-YL)-N,N-DIMETHYL-2,2-DIPHENYLBUTANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B9HO1M7AY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.